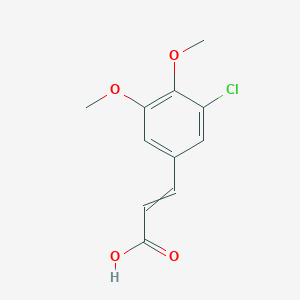
1-sec-butyl-4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02093087 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields. It is known for its applications in pharmaceuticals, chemical research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02093087 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Catalysis: Catalysts are used to facilitate the reaction, ensuring higher yields and purity.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize the formation of MFCD02093087.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD02093087 is scaled up using large reactors and automated systems. The process is optimized for cost-efficiency and consistency, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD02093087 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: In substitution reactions, one functional group in MFCD02093087 is replaced by another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of MFCD02093087.
Scientific Research Applications
MFCD02093087 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: MFCD02093087 is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD02093087 exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use.
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-butan-2-yl-4-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)21-7-5-4-6-20(21)25-14-12-24(13-15-25)18-8-10-19(28)11-9-18/h4-11,16-17,28H,3,12-15H2,1-2H3 |
InChI Key |
YPLJQZHBAUOPME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=CC=C2N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
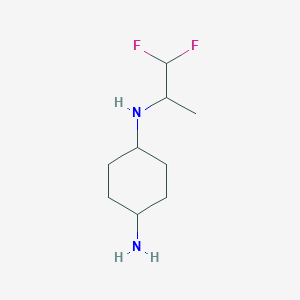
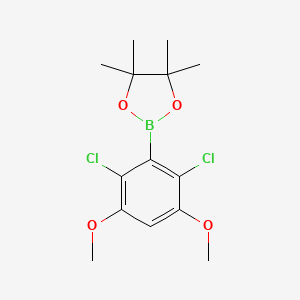
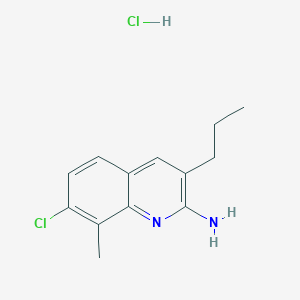

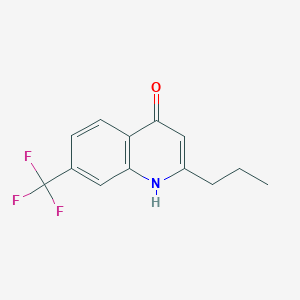
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)


